molecular formula C11H9FO3 B1365689 4-(4-Fluorophenyl)oxane-2,6-dione

4-(4-Fluorophenyl)oxane-2,6-dione

Cat. No.: B1365689
M. Wt: 208.18 g/mol
InChI Key: BZPVATHCQGARAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Fluorophenyl)oxane-2,6-dione is a cyclic anhydride derivative featuring a fluorinated aromatic substituent at the 4-position of the oxane ring. This compound belongs to a class of structurally diverse oxane-diones, which are widely used as scaffolds in medicinal chemistry and materials science due to their reactivity and ability to act as precursors for esterification or amidation reactions .

Properties

Molecular Formula

C11H9FO3

Molecular Weight

208.18 g/mol

IUPAC Name

4-(4-fluorophenyl)oxane-2,6-dione

InChI

InChI=1S/C11H9FO3/c12-9-3-1-7(2-4-9)8-5-10(13)15-11(14)6-8/h1-4,8H,5-6H2

InChI Key

BZPVATHCQGARAN-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)OC1=O)C2=CC=C(C=C2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorophenyl)oxane-2,6-dione typically involves the reaction of a pyran derivative with a fluorophenyl compound under specific conditions. One common method involves the use of a catalyst such as trifluoroacetic acid to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, which are crucial for optimizing yield and purity. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenyl)oxane-2,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or an aldehyde, while reduction may produce an alcohol. Substitution reactions can result in various derivatives, depending on the substituent introduced .

Scientific Research Applications

4-(4-Fluorophenyl)oxane-2,6-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, including its role as a drug candidate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)oxane-2,6-dione involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Property 4-(4-Fluorophenyl) 4-(Propan-2-yl) 4-(Trifluoropropyl) 4-(Pentafluoroethyl) 4-(3,4-Dimethoxyphenyl)
Substituent Type Aryl Alkyl Fluorinated Alkyl Fluorinated Alkyl Polar Aryl
Molecular Weight (g/mol) ~208 156.18 210.2 232.10
PSA Moderate Low Moderate High 61.83
Key Application Drug intermediates Scaffold synthesis Bioactive molecules Specialty chemicals Hydrophilic polymers

Notes

  • Availability : Some fluorinated oxane-diones (e.g., 4-(3,3,3-Trifluoropropyl)) are discontinued, possibly due to synthesis complexity or regulatory concerns .

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